5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
CAS No.: 67139-22-4
Cat. No.: VC2906153
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine - 67139-22-4](/images/structure/VC2906153.png)
Specification
CAS No. | 67139-22-4 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Standard InChI | InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8) |
Standard InChI Key | VCZBRPRKZKPDQD-UHFFFAOYSA-N |
SMILES | C1CNC2=NC=CN2C1 |
Canonical SMILES | C1CNC2=NC=CN2C1 |
Introduction
Chemical Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Synthetic Routes
Biological Activities and Applications
Antibacterial Properties
The most extensively investigated biological property of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives is their antibacterial activity. Research has demonstrated that certain derivatives, particularly hydrazones derived from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . These findings underscore the potential of these compounds as broad-spectrum antibacterial agents, addressing the growing challenge of antimicrobial resistance.
In a comprehensive study of hydrazone derivatives (designated as compounds 8a-k), several compounds demonstrated remarkable antibacterial activity against multiple bacterial strains. Compounds 8d, 8e, and 8f exhibited exceptional activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with zones of inhibition ranging from 30 to 33 mm . These same compounds also showed excellent activity against Pseudomonas aeruginosa (Gram-negative) and Streptococcus pyogenes (Gram-positive), with zones of inhibition between 22 and 25 mm . The broad-spectrum activity demonstrated by these compounds suggests their potential utility in addressing infections caused by diverse bacterial pathogens.
Table 1: Antibacterial Activity of Selected 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives
Compound | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | S. aureus (Gram-positive) | S. pyogenes (Gram-positive) |
---|---|---|---|---|
8d | 30-33 mm | 22-25 mm | 30-33 mm | 22-25 mm |
8e | 30-33 mm | 22-25 mm | 30-33 mm | 22-25 mm |
8f | 30-33 mm | 22-25 mm | 30-33 mm | 22-25 mm |
8a, 8b, 8c | Appreciable activity | Not specified | Appreciable activity | Not specified |
8g, 8h | Limited activity | Not specified | Limited activity | Not specified |
Norfloxacin | Standard reference | Standard reference | Standard reference | Standard reference |
Structure-Activity Relationships
Effect of Different Substituents
The biological activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature, position, and electronic properties of substituents incorporated into the basic scaffold. Studies on hydrazone derivatives have revealed important structure-activity relationships that provide valuable guidance for future drug design efforts targeting enhanced potency and selectivity.
In the series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8a-k) described in the research, the antibacterial activity varied considerably depending on the substituents present on the aromatic aldehyde portion of the molecule . Compounds 8d, 8e, and 8f, which demonstrated excellent antibacterial activity, contained specific functional groups that enhanced their interaction with bacterial targets. For instance, the presence of a trifluoromethyl group in compound 8d appears to contribute significantly to its antibacterial efficacy, as evidenced by its excellent activity against multiple bacterial strains .
The precise structural features that correlate with enhanced antibacterial activity include:
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The electronic properties of substituents on the aromatic ring (electron-withdrawing vs. electron-donating groups)
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The position of these substituents (ortho, meta, or para)
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The steric bulk and lipophilicity of the substituents
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The ability of these groups to participate in additional interactions (hydrogen bonding, π-π stacking) with bacterial targets
The identification of these structure-activity relationships provides valuable insights for the rational design of new 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives with enhanced biological activities and potentially improved pharmacokinetic profiles. By systematically exploring the effect of different substituents, researchers can optimize lead compounds for specific therapeutic applications.
Comparative Analysis with Similar Compounds
Comparing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine with structurally related heterocyclic compounds provides additional insights into the factors influencing biological activity. The imidazo[1,2-a]pyrimidine scaffold, whether in its fully aromatic or partially saturated form, belongs to a broader class of nitrogen-containing heterocycles that have been extensively studied for their medicinal properties. Understanding the similarities and differences among these related structures can guide the development of compounds with improved therapeutic profiles.
The partial saturation of the pyrimidine ring in 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine significantly alters its conformational flexibility, electronic distribution, and lipophilicity compared to the fully aromatic counterpart. These changes in physicochemical properties can substantially impact how the molecule interacts with biological targets, potentially explaining the distinct profile of activities observed for tetrahydro derivatives. For instance, the increased flexibility might allow for better accommodation within binding pockets of target proteins, while changes in lipophilicity could affect membrane permeability and distribution within biological systems.
Table 2: Comparison of Key Features Between 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine and Related Heterocycles
Feature | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine (Fully Aromatic) | Implications for Biological Activity |
---|---|---|---|
Conformational Flexibility | Higher due to partially saturated ring | Lower due to aromatic system | May affect binding affinity and selectivity for biological targets |
Lipophilicity | Generally higher | Generally lower | Influences membrane permeability and tissue distribution |
Hydrogen Bonding Capacity | Maintained through nitrogen atoms | Similar to tetrahydro derivative | Critical for target binding and specificity |
Metabolic Stability | May differ due to saturated portions | May differ due to fully aromatic system | Affects half-life and dosing frequency |
Solubility | Often improved by partial saturation | May have lower aqueous solubility | Impacts formulation and bioavailability |
This comparative analysis highlights how structural modifications to the basic heterocyclic scaffold can significantly influence the biological properties of the resulting compounds. By understanding these relationships, researchers can strategically design new derivatives with optimized properties for specific therapeutic applications.
Research Findings on Derivatives
Notable Derivatives
Among the various derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine studied, the hydrazone derivatives have received considerable attention due to their significant biological activities. The research detailed in the search results focused on a series of (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8a-k), which were synthesized through the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with various aromatic aldehydes . These compounds represent an important class of derivatives with promising therapeutic potential.
The hydrazone derivatives were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, confirming their proposed structures. For example, the 1H NMR spectrum of (E)-N′-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (8d) showed characteristic signals that validated its structure: singlets at 11.26, 8.52, 7.36, and 6.32 ppm corresponding to -CO-NH-N-, -N=HC-Ar, Imidazo-HC=C-, and -CH₂-NH- groups, respectively . The doublet signals at 7.85 and 7.78 ppm represented the protons of the 4-trifluoromethyl aromatic ring, while broad singlets at 3.94, 3.35, and 1.95 ppm corresponded to the cyclic 5,6,7,8-tetrahydroimidazo ring system .
These spectroscopic characterizations provide unambiguous confirmation of the structures of these derivatives, establishing a solid foundation for structure-activity relationship studies and potential optimization of lead compounds for specific therapeutic applications. The successful synthesis and characterization of these derivatives demonstrate the feasibility of generating diverse libraries of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine compounds for biological evaluation.
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